molecular formula C20H21N3O8 B1141134 Varenicline carbamoyl beta-D-glucuronide CAS No. 535920-98-0

Varenicline carbamoyl beta-D-glucuronide

Cat. No.: B1141134
CAS No.: 535920-98-0
M. Wt: 431.4 g/mol
InChI Key: FXQDTLDLQVLSRG-UISDBUMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of varenicline carbamoyl beta-D-glucuronide involves the glucuronidation of varenicline. This process typically requires the presence of glucuronic acid and a suitable catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and advanced equipment to maintain consistency and efficiency. The production is carried out under stringent quality control measures to ensure the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

Varenicline carbamoyl beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Varenicline carbamoyl beta-D-glucuronide is widely used in scientific research, particularly in glycobiology. Its applications include:

    Chemistry: Used as a reagent in various chemical reactions to study the properties and behavior of glucuronides.

    Biology: Employed in the study of carbohydrate metabolism and the role of glucuronides in biological systems.

    Medicine: Investigated for its potential therapeutic applications and as a biomarker for varenicline metabolism.

    Industry: Utilized in the development of new biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of varenicline carbamoyl beta-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of varenicline, it is likely to interact with nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various biological processes, including neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Varenicline carbamoyl beta-D-glucuronide is unique due to its specific structure and the biological activity it exhibits as a metabolite of varenicline. Its role in glycobiology research and potential therapeutic applications further distinguish it from other similar compounds .

Properties

CAS No.

535920-98-0

Molecular Formula

C20H21N3O8

Molecular Weight

431.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8-,9+,14-,15-,16+,17-,19-/m0/s1

InChI Key

FXQDTLDLQVLSRG-UISDBUMBSA-N

SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC4=NC=CN=C4C=C23)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-carboxylate)_x000B_β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 2
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 3
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 4
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 5
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 6
Varenicline carbamoyl beta-D-glucuronide

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